4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
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Description
4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, also known as DCPA or Dichlobenil, is a herbicide that is widely used in agriculture and horticulture to control weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and relatively low toxicity.
Scientific Research Applications
Molecular Docking and Biological Activity
A study by Vanasundari et al. (2018) employed molecular docking, vibrational, structural, electronic, and optical studies to investigate derivatives of 4-oxobutanoic acid, highlighting their significance in bonding and inhibitory activities against Placenta growth factor (PIGF-1), suggesting potential pharmacological importance. This comprehensive analysis underscores the molecule's candidacy for further investigation in drug development due to its good biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Spectroscopic Analysis and Nonlinear Optical Materials
Another aspect of research on this compound involves its spectroscopic analysis and nonlinear optical properties. Raju et al. (2015) synthesized 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and analyzed its structure through various spectroscopic methods. Their findings on the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential map indicate the compound's promising application in nonlinear optical materials due to its dipole moment and first hyperpolarizabilities (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).
Optical Properties and Neuroprotective Agents
Drysdale et al. (2000) explored the structure-activity relationship of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, identifying them as potent inhibitors of kynurenine-3-hydroxylase. Such inhibitors have significant implications for neuroprotective agents, providing a pathway to prevent the synthesis of neurotoxic compounds in neurodegenerative diseases. This synthesis and SAR study reveals the potential therapeutic applications of 4-oxobutanoic acid derivatives in mitigating neurotoxicity (Drysdale, Hind, Jansen, & Reinhard, 2000).
properties
IUPAC Name |
4-(2,6-dichloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-7(18)6-16-10(13(20)21)5-11(19)17-12-8(14)3-2-4-9(12)15/h2-4,7,10,16,18H,5-6H2,1H3,(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIAVDUTJUQMEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid |
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